molecular formula C15H14F3NO2S B14931713 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B14931713
M. Wt: 329.3 g/mol
InChI Key: GMUJUQOUKFIJQA-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of trifluoromethyl and benzenesulfonamide groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,4-DIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, influencing various biochemical pathways. The sulfonamide group can interact with biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzenesulfonamides and related organofluorine compounds. Examples include:

  • 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
  • N,N-Dimethyl-3-(trifluoromethyl)benzamide

Uniqueness

3,4-DIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-10-7-8-12(9-11(10)2)22(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-9,19H,1-2H3

InChI Key

GMUJUQOUKFIJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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